molecular formula C19H19NO5S B3020876 Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate CAS No. 2253630-42-9

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate

Cat. No.: B3020876
CAS No.: 2253630-42-9
M. Wt: 373.42
InChI Key: VQKQHUTXXDTJMK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form sulfonamide or sulfonothioate derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, pyridine as base, dichloromethane as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s derivatives have shown promise as therapeutic agents for the treatment of various diseases, including bacterial infections and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and biological activities.

    Sulfonamide derivatives: Compounds with a sulfonyl group attached to an amine, showing antimicrobial activity.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-3-25-19(22)18-15-6-4-5-7-16(15)20(12-17(18)21)26(23,24)14-10-8-13(2)9-11-14/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKQHUTXXDTJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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